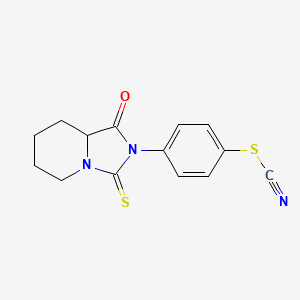
Thiocyanic acid, 4-(hexahydro-1-oxo-3-thioxoimidazo(1,5-a)pyridin-2(3H)-yl)phenyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one is a complex organic compound that belongs to the class of imidazo[1,5-a]pyridines This compound is characterized by its unique structural features, which include a thiocyanate group attached to a phenyl ring and a thioxo group attached to a hexahydroimidazo[1,5-a]pyridine core
準備方法
The synthesis of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-aminobenzonitrile with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbamate. This intermediate is then cyclized with 2-bromoacetophenone to yield the desired imidazo[1,5-a]pyridine derivative. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and elevated temperatures to facilitate the cyclization process .
化学反応の分析
2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one undergoes a variety of chemical reactions due to the presence of multiple reactive sites. Some of the common reactions include:
Oxidation: The thiocyanate group can be oxidized to form sulfonyl derivatives using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.
科学的研究の応用
2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one has garnered significant interest in scientific research due to its versatile chemical properties. Some of its notable applications include:
Chemistry: It serves as a valuable intermediate in the synthesis of various heterocyclic compounds and can be used to develop new materials with unique properties.
Biology: The compound has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer activities. Its ability to interact with biological targets makes it a promising candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of various diseases, including cancer and infectious diseases, due to its ability to inhibit specific enzymes and pathways.
作用機序
The mechanism of action of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one involves its interaction with specific molecular targets within cells. The thiocyanate group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity. Additionally, the compound’s ability to intercalate into DNA can disrupt cellular processes such as replication and transcription, ultimately leading to cell death. The exact molecular pathways involved may vary depending on the specific biological context and target .
類似化合物との比較
2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one can be compared to other imidazo[1,5-a]pyridine derivatives, such as:
2-(4-Nitrophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one: This compound differs by the presence of a nitro group instead of a thiocyanate group, which affects its reactivity and biological activity.
2-(4-Chlorophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one:
2-(4-Methoxyphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one: The presence of a methoxy group influences the compound’s solubility and reactivity, making it suitable for different applications.
These comparisons highlight the unique features of 2-(4-Thiocyanatophenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5H)-one and its potential advantages in various research and industrial applications.
特性
CAS番号 |
76995-62-5 |
|---|---|
分子式 |
C14H13N3OS2 |
分子量 |
303.4 g/mol |
IUPAC名 |
[4-(1-oxo-3-sulfanylidene-6,7,8,8a-tetrahydro-5H-imidazo[1,5-a]pyridin-2-yl)phenyl] thiocyanate |
InChI |
InChI=1S/C14H13N3OS2/c15-9-20-11-6-4-10(5-7-11)17-13(18)12-3-1-2-8-16(12)14(17)19/h4-7,12H,1-3,8H2 |
InChIキー |
HLSLUSALJUSTPO-UHFFFAOYSA-N |
正規SMILES |
C1CCN2C(C1)C(=O)N(C2=S)C3=CC=C(C=C3)SC#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




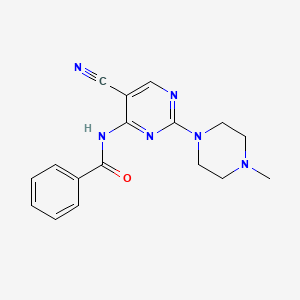
![1-Azabicyclo[3.3.1]nonane-5-carboxylic acid](/img/structure/B12943626.png)
![(2-Azaspiro[4.5]decan-8-yl)methanol hydrochloride](/img/structure/B12943630.png)
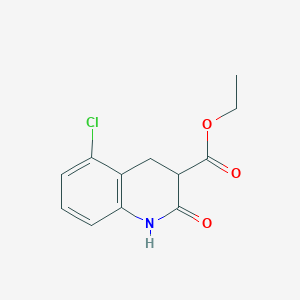


![(1S,2S,3S,4R)-1-(1H-Benzo[d]imidazol-2-yl)pentane-1,2,3,4,5-pentaol](/img/structure/B12943652.png)
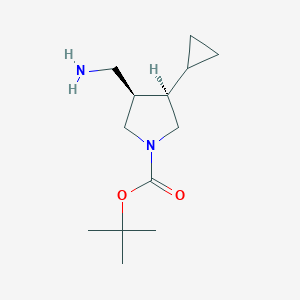
![1,4-Dioxa-10-azadispiro[4.2.58.25]pentadecan-9-one](/img/structure/B12943657.png)
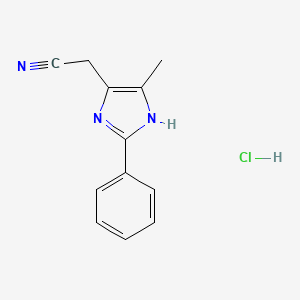
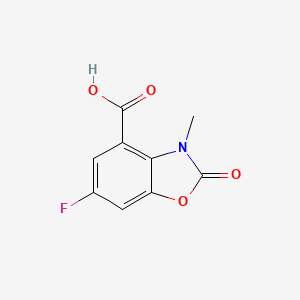
![2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12943666.png)
